
2-(4-Bromophenoxy)acetamide
Overview
Description
2-(4-Bromophenoxy)acetamide, also known as 4-BPA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 309.1 g/mol. 4-BPA is used in many fields of research, including organic synthesis, biochemistry, pharmacology, and toxicology. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Anticytomegalovirus Activity: Derivatives of 2-(4-Bromophenoxy)acetamide, specifically N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, show potent antiviral properties against human cytomegalovirus. This is particularly true for derivatives with a dodecane-1,12-diyl linker, which exhibit significant virus inhibitory activity in vitro (Paramonova et al., 2020).
- Antibacterial and Antifungal Activities: Compounds derived from this compound, such as Schiff Bases and Thiazolidinone derivatives, have been characterized for their antibacterial and antifungal properties. These compounds have shown promising results in controlling microbial growth (Fuloria et al., 2014).
Pharmacological and Medicinal Chemistry
- Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Agents: New acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been developed as potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives show activities comparable to standard drugs and are highlighted by the presence of bromo, tert-butyl, and nitro groups in their molecular structure (Rani et al., 2016).
- Anticancer Activities: Certain derivatives of this compound have been explored for their potential as anticancer agents. For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant anticancer, anti-inflammatory, and analgesic activities, making it a candidate for therapeutic development (Rani et al., 2014).
Drug Synthesis and Characterization
- Synthesis of Novel Compounds: Research has been conducted on the synthesis of various novel compounds starting with this compound. This includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide and its characterization through various methods like IR and NMR spectroscopy (Da-yang, 2004).
- Characterization of Drug Compounds: The drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide has been synthesized and characterized for potential anti-cancer applications. Detailed spectroscopic techniques and X-ray diffraction studies were used to confirm its structure and properties (Chandana et al., 2021).
Safety and Hazards
Future Directions
There are ongoing studies on the synthesis, structural characterization, and DFT studies of anti-cancer drugs related to "2-(4-Bromophenoxy)acetamide" . These studies involve studying the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physicochemical properties .
properties
IUPAC Name |
2-(4-bromophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYLGFSQQYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307273 | |
| Record name | 2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35368-75-3 | |
| Record name | 35368-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research provide about the structural characteristics of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide?
A1: The research focuses on the synthesis and structural characterization of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't provide specific details on the compound's molecular formula, weight, or spectroscopic data, it highlights the use of Density Functional Theory (DFT) studies. [] DFT calculations are valuable for predicting molecular geometries, electronic structures, and vibrational frequencies, offering crucial insights into the compound's structure and properties. []
Q2: How does the study leverage computational chemistry to understand the compound's potential?
A2: The research employs DFT studies, a computational chemistry approach, to investigate N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't elaborate on specific simulations, calculations, or QSAR models, it suggests that DFT is used to gain a deeper understanding of the compound's structural characteristics and potentially its interactions with biological targets. [] This computational approach complements experimental findings and contributes to a more comprehensive understanding of the compound's anti-cancer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

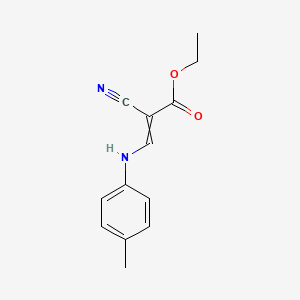
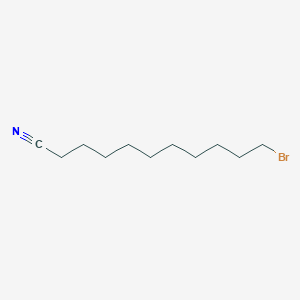

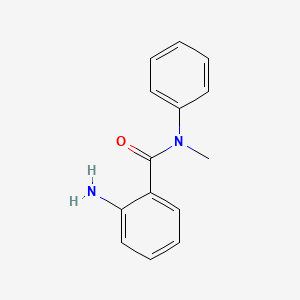
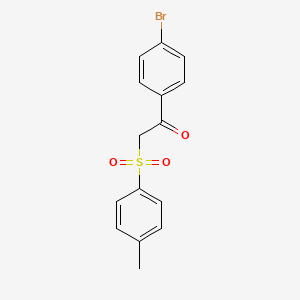
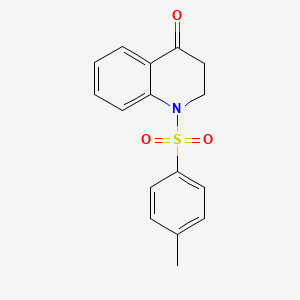
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
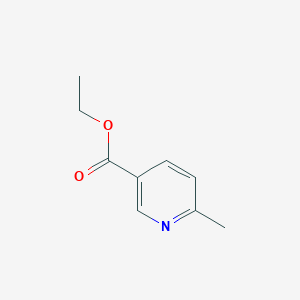


![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)


![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)